3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole
Overview
Description
3-(Chloromethyl)-4,5,6,7-tetrahydro-1H-indazole: is an organic compound that belongs to the class of indazoles Indazoles are bicyclic compounds consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Cyclization Reaction:
- One common method for synthesizing 3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a suitable hydrazine derivative and a chloromethyl ketone, the cyclization can be facilitated by heating in the presence of a catalyst.
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Blanc Reaction:
- The introduction of the chloromethyl group can be achieved through the Blanc reaction, which involves the reaction of formaldehyde and hydrochloric acid with the indazole precursor. This method is particularly useful for introducing chloromethyl groups into aromatic compounds .
Industrial Production Methods:
- Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
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Substitution Reactions:
- The chloromethyl group in 3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole can undergo nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides, leading to the formation of various substituted indazole derivatives.
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Oxidation and Reduction Reactions:
- The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives. These reactions are typically carried out using oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild to moderate conditions.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed:
- Substituted indazole derivatives with various functional groups depending on the nucleophile used.
- Oxidized or reduced forms of the original compound, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: 3-(Chloromethyl)-4,5,6,7-tetrahydro-1H-indazole serves as a valuable intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s unique structure and reactivity make it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Biological Probes: It can be used as a building block for creating fluorescent probes or other bioactive molecules for studying biological processes.
Industry:
Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability or conductivity.
Catalysis: It can serve as a ligand or catalyst in various chemical reactions, improving reaction efficiency and selectivity.
Mechanism of Action
Molecular Targets and Pathways:
- The mechanism of action of 3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole largely depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to irreversible inhibition.
Pathways Involved:
Enzyme Inhibition: By forming covalent bonds with active site residues, the compound can inhibit enzyme activity, affecting metabolic pathways.
Signal Transduction: It may interfere with signaling pathways by binding to receptors or other signaling molecules, altering cellular responses.
Comparison with Similar Compounds
3-(Chloromethyl)indazole:
4,5,6,7-Tetrahydro-1H-indazole:
Uniqueness:
- The presence of both the chloromethyl group and the tetrahydro ring in 3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole provides a unique combination of reactivity and stability, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and form stable derivatives sets it apart from similar compounds.
Properties
IUPAC Name |
3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c9-5-8-6-3-1-2-4-7(6)10-11-8/h1-5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUSJORKMODRCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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